1-(Cyclopropylsulfonyl)indoline
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Overview
Description
1-(Cyclopropylsulfonyl)indoline is a compound that belongs to the indoline family, which is a subset of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The addition of a cyclopropylsulfonyl group to the indoline structure enhances its chemical properties, making it a compound of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-(Cyclopropylsulfonyl)indoline typically involves the sulfonylation of indoline. One common method includes the reaction of indoline with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
1-(Cyclopropylsulfonyl)indoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the removal of the sulfonyl group.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF), bases like sodium hydride, and catalysts like palladium . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Cyclopropylsulfonyl)indoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylsulfonyl)indoline involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, enhancing the compound’s binding affinity and specificity. This interaction can lead to the inhibition of enzymes or receptors involved in disease pathways, making it a potential therapeutic agent .
Comparison with Similar Compounds
1-(Cyclopropylsulfonyl)indoline can be compared with other indoline derivatives such as:
1-(Methylsulfonyl)indoline: Similar in structure but with a methyl group instead of a cyclopropyl group, leading to different chemical properties and biological activities.
1-(Phenylsulfonyl)indoline: Contains a phenyl group, which can enhance its aromaticity and potential interactions with biological targets.
1-(Ethylsulfonyl)indoline: The ethyl group provides different steric and electronic effects compared to the cyclopropyl group.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-cyclopropylsulfonyl-2,3-dihydroindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c13-15(14,10-5-6-10)12-8-7-9-3-1-2-4-11(9)12/h1-4,10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCYESLLFYHMKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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